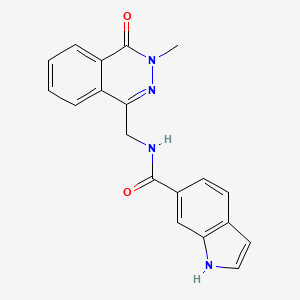

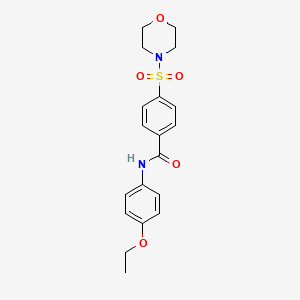

![molecular formula C15H16N4O2S B2710667 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1795488-87-7](/img/structure/B2710667.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide, also known as MP-10, is a small molecule compound that has been extensively studied for its potential use in various scientific research applications.

Aplicaciones Científicas De Investigación

Inhibition of Phosphodiesterase Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide is involved in the inhibition of cyclic GMP phosphodiesterase. Research by Dumaitre and Dodic (1996) focuses on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP specific phosphodiesterase, with implications in oral antihypertensive activity and metabolic stability (Dumaitre & Dodic, 1996).

Synthesis Techniques

Tseng et al. (2019) developed a one-pot acid-promoted synthesis technique for 6-aminopyrazolo[3,4-d]pyrimidine, which is related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide. This method involves steps like deprotection, imination, and acid-promoted heterocyclization (Tseng et al., 2019).

Treatment of Cognitive Impairment

A study by Li et al. (2016) discusses the synthesis and optimization of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1). These inhibitors show potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Anti-Tumor and Antimicrobial Activities

Research by Riyadh (2011) explored the use of enaminones for synthesizing substituted pyrazoles, which showed significant anti-tumor and antimicrobial activities. This research indicates potential pharmaceutical applications of compounds related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide (Riyadh, 2011).

Antitrypanosomal Activity

Abdelriheem et al. (2017) reported on the synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues with notable antitrypanosomal activity. This application highlights the compound's potential in combating specific parasitic diseases (Abdelriheem et al., 2017).

Mecanismo De Acción

The result of a compound’s action typically involves changes at the molecular and cellular levels, such as alterations in cell signaling pathways, gene expression, or cell cycle progression. For example, some pyrazolo[1,5-a]pyrimidine derivatives have shown to significantly inhibit the growth of certain cell lines .

Propiedades

IUPAC Name |

1-(3-methylphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-11-4-3-5-13(6-11)10-22(20,21)18-14-8-16-15-7-12(2)17-19(15)9-14/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTWYSCYWMTGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN3C(=CC(=N3)C)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2710586.png)

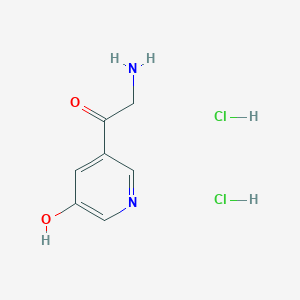

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)

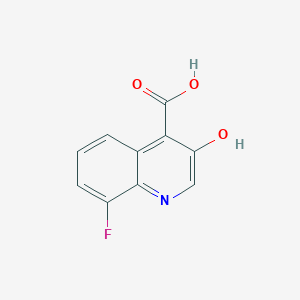

![[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2710595.png)

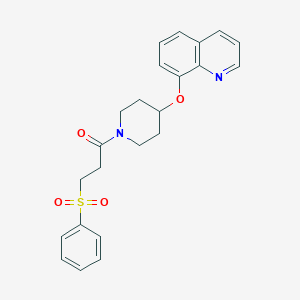

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B2710605.png)

![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)